

An In-depth Technical Guide to Methyl 1-hydroxycyclohexanecarboxylate

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | Methyl 1-hydroxycyclohexanecarboxylate |
| CAS No.: | 6149-50-4 |
| Cat. No.: | B3054664 |

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and safety properties of **methyl 1-hydroxycyclohexanecarboxylate**. Designed for professionals in research and development, this document synthesizes critical data to support the informed handling, analysis, and application of this compound.

Molecular and Structural Overview

Methyl 1-hydroxycyclohexanecarboxylate, with the CAS number 6149-50-4, is a tertiary alpha-hydroxy ester. Its structure, characterized by a hydroxyl group and a methyl ester functionality attached to the same carbon of a cyclohexane ring, is fundamental to its chemical behavior and physical properties.^{[1][2]}

Table 1: Compound Identification^{[1][2]}

| Identifier | Value |
|-------------------|---|
| IUPAC Name | methyl 1-hydroxycyclohexane-1-carboxylate |
| CAS Number | 6149-50-4 |
| Molecular Formula | C ₈ H ₁₄ O ₃ |
| Molecular Weight | 158.19 g/mol |
| Canonical SMILES | <chem>COC(=O)C1(CCCCC1)O</chem> |
| InChI Key | PNEINDJVPFYBDT-UHFFFAOYSA-N |

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edge [fontname="sans-serif", fontsize=12];
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// Atom nodes
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C2 [label="C", pos="1.4,0.8!"];  
C3 [label="C", pos="2.8,0!"];  
C4 [label="C", pos="2.8,-1.6!"];  
C5 [label="C", pos="1.4,-2.4!"];  
C6 [label="C", pos="0,-1.6!"];  
C7 [label="C", pos="-1.4,0.8!"];  
O1 [label="O", pos="-1.4,2.2!"];  
O2 [label="O", pos="-2.8,0!"];  
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O3 [label="O", pos="0,1.4!"];  
H1[label="OH", pos="0,2.4!"];
```

```
// Bond edges
```

```
C1 -- C2;  
C2 -- C3;  
C3 -- C4;  
C4 -- C5;
```

```
C5 -- C6;
C6 -- C1;
C1 -- C7 [style=double];
C7 -- O1;
C7 -- O2;
O2 -- C8;
C1 -- O3;

// Positioning adjustments for clarity
C1 [label="C"];
C7 [label="C=O"];
O1 [label="O"];
O2 [label="O"];
C8 [label="CH3"];
O3 [label="OH"];

// Re-drawing with correct structure
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C_ring2 [pos="1.4,0.5!"];
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C_ring4 [pos="1.4,-1.5!"];
C_ring5 [pos="0,-2.0!"];
C_ring6 [pos="-0.7,-1.0!"];

C_ester [pos="-0.7,1.0!"];
O_double [pos="-0.7,2.0!"];
O_single [pos="-2.1,0.5!"];
C_methyl [pos="-2.8,1.5!"];
O_hydroxyl [pos="0.7,1.0!"];
H_hydroxyl [pos="1.0,1.8!"];
```

```
edge [style=solid];
C_ring1 -- C_ring2;
C_ring2 -- C_ring3;
C_ring3 -- C_ring4;
C_ring4 -- C_ring5;
C_ring5 -- C_ring6;
C_ring6 -- C_ring1;

C_ring1 -- C_ester;
C_ester -- O_double [style=double];
C_ester -- O_single;
O_single -- C_methyl;
C_ring1 -- O_hydroxyl;
O_hydroxyl -- H_hydroxyl;

node [shape=plaintext, fontcolor="#202124"];
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C_ester_label [label="", pos="-0.7,1.0!"];
O_double_label [label="O", pos="-0.7,2.3!"];
O_single_label [label="O", pos="-2.4,0.2!"];
C_methyl_label [label="CH3", pos="-3.2,1.8!"];
O_hydroxyl_label [label="OH", pos="1.5,1.5!"];
}
```

Caption: 2D Structure of **Methyl 1-hydroxycyclohexanecarboxylate**.

Physical and Chemical Properties

While extensive experimental data for **methyl 1-hydroxycyclohexanecarboxylate** is not readily available in the literature, a combination of computed data and information from analogous compounds provides valuable insights.

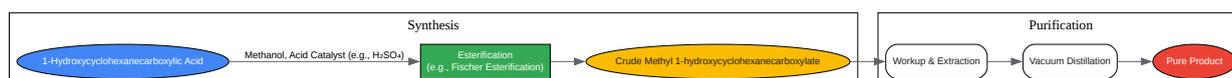
Table 2: Physical Properties

| Property | Value | Source |
|------------------------------|---|---|
| Molecular Weight | 158.19 g/mol | Computed by PubChem[1][2] |
| XLogP3-AA | 1.1 | Computed by PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1][2] |
| Rotatable Bond Count | 2 | Computed by PubChem[1][2] |
| Boiling Point | Predicted: 233.3 ± 33.0 °C | Based on isomer data[3] |
| Melting Point | Not available | |
| Density | Predicted: 1.121 ± 0.06 g/cm ³ | Based on isomer data[3] |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, chloroform, and benzene. Limited solubility in water. | Based on methyl cyclohexanecarboxylate[4] |

It is important to note that the provided boiling point and density are predicted values based on an isomer, methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate, and should be used as an estimation.[3] The solubility characteristics are inferred from the related compound methyl cyclohexanecarboxylate, which displays good solubility in non-polar to moderately polar organic solvents and limited solubility in water.[4]

Synthesis and Purification

A definitive, step-by-step protocol for the synthesis of **methyl 1-hydroxycyclohexanecarboxylate** is not widely published. However, a standard and logical approach involves the esterification of its corresponding carboxylic acid, 1-hydroxycyclohexanecarboxylic acid.



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Caption: Proposed Synthesis and Purification Workflow.

Experimental Protocol: Fischer Esterification (Proposed)

This protocol is a generalized procedure for Fischer esterification and should be optimized for the specific substrate.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hydroxycyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
- **Catalyst Addition:** While stirring, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05-0.1 eq).
- **Reaction:** Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, like diethyl ether or ethyl acetate.
- **Drying and Solvent Removal:** Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by vacuum distillation to obtain the pure **methyl 1-hydroxycyclohexanecarboxylate**.

Spectroscopic and Analytical Characterization

While a dedicated public database of spectra for **methyl 1-hydroxycyclohexanecarboxylate** is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The spectrum is expected to show a singlet for the methyl ester protons (O-CH_3) around 3.7 ppm. The protons of the cyclohexane ring would appear as a series of multiplets in the upfield region (approximately 1.2-2.0 ppm). A broad singlet corresponding to the hydroxyl proton (OH) would also be present, and its chemical shift would be dependent on the sample concentration and solvent.
- ^{13}C NMR: The carbonyl carbon of the ester is expected to have a chemical shift in the range of 170-180 ppm. The carbon bearing the hydroxyl and ester groups would appear around 70-80 ppm. The methyl ester carbon would resonate at approximately 52 ppm. The carbons of the cyclohexane ring are expected in the 20-40 ppm region.

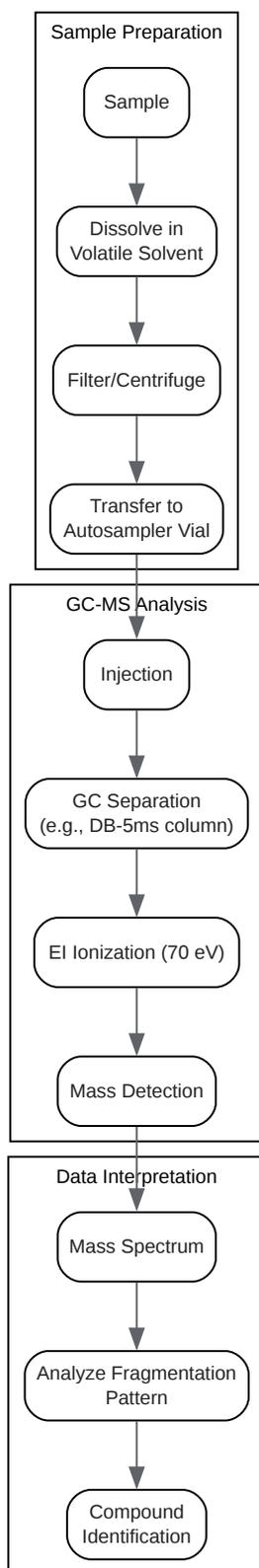
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit the following characteristic absorption bands:

- A broad O-H stretching band from the hydroxyl group around 3400 cm^{-1} .
- A strong C=O stretching band from the ester carbonyl group around 1735 cm^{-1} .
- C-H stretching bands from the cyclohexane and methyl groups in the $2850\text{-}3000\text{ cm}^{-1}$ region.
- A C-O stretching band for the ester around $1100\text{-}1200\text{ cm}^{-1}$.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at $m/z = 158$. Common fragmentation patterns for esters may be observed, including the loss of the methoxy group ($-\text{OCH}_3$, $m/z = 31$) to give a fragment at $m/z = 127$, and the loss of the carbomethoxy group ($-\text{COOCH}_3$, $m/z = 59$) resulting in a fragment at $m/z = 99$.



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Caption: General Workflow for GC-MS Analysis.

Reactivity and Stability

Methyl 1-hydroxycyclohexanecarboxylate, as a tertiary α -hydroxy ester, exhibits reactivity characteristic of both its ester and tertiary alcohol functional groups.

- **Ester Group Reactivity:** The ester functionality can undergo hydrolysis under acidic or basic conditions to yield 1-hydroxycyclohexanecarboxylic acid and methanol. Transesterification is also possible in the presence of an alcohol and a suitable catalyst.
- **Tertiary Hydroxyl Group Reactivity:** The tertiary hydroxyl group is resistant to oxidation under mild conditions. Dehydration to form an unsaturated ester is a potential reaction under strong acidic conditions and heat.
- **Stability:** The compound is expected to be stable under standard storage conditions. However, prolonged exposure to strong acids or bases will lead to decomposition.

Safety and Handling

Methyl 1-hydroxycyclohexanecarboxylate is classified as a combustible liquid and can cause skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to proper laboratory safety protocols is essential.

Table 3: GHS Hazard Information[1][2]

| Hazard Statement | Code | Description |
|--|------|----------------------------------|
| Flammable Liquids | H227 | Combustible liquid |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Recommended Handling Procedures:

- **Ventilation:** Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
- Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1]
- Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5]

Storage Recommendations:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
- Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This technical guide provides a foundational understanding of **methyl 1-hydroxycyclohexanecarboxylate** based on available computed data and information from analogous structures. While experimental data is limited, the provided information on its structure, predicted properties, a plausible synthesis route, expected analytical characteristics, reactivity, and safety precautions serves as a valuable resource for researchers and professionals. Further experimental investigation is warranted to fully characterize this compound.

References

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Sources

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- [3. methyl \(1S,3S\)-3-hydroxycyclohexane-1-carboxylate CAS#: 99438-47-8 \[m.chemicalbook.com\]](#)
- [4. solubilityofthings.com \[solubilityofthings.com\]](#)
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